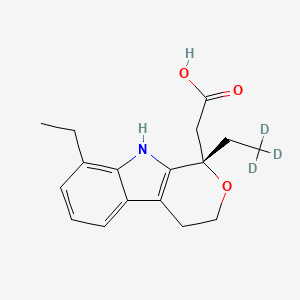
(rac-trans)-Bifenthrin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-trans-Bifenthrin-d5 is a deuterated form of bifenthrin, a synthetic pyrethroid insecticide. The deuterium labeling in (Rac)-trans-Bifenthrin-d5 is used to study the metabolism and environmental fate of bifenthrin. This compound is particularly valuable in research due to its stability and ability to be distinguished from non-deuterated bifenthrin in analytical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-trans-Bifenthrin-d5 involves the incorporation of deuterium atoms into the bifenthrin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:
Preparation of Deuterated Intermediates: Starting with deuterated precursors, such as deuterated benzyl chloride.
Cyclopropanation: Formation of the cyclopropane ring using deuterated reagents.
Esterification: Coupling the deuterated intermediates with appropriate acids to form the final product.
Industrial Production Methods
Industrial production of (Rac)-trans-Bifenthrin-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Deuterated Precursors: Using deuterated solvents and reagents to ensure high deuterium incorporation.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions, such as temperature and pressure.
Purification: Using techniques like chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(Rac)-trans-Bifenthrin-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more polar metabolites, while reduction can lead to less oxidized forms of the compound.
Aplicaciones Científicas De Investigación
(Rac)-trans-Bifenthrin-d5 is used extensively in scientific research, including:
Environmental Studies: Tracking the fate and degradation of bifenthrin in the environment.
Metabolic Studies: Understanding the metabolism of bifenthrin in biological systems.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Toxicology: Investigating the toxicological effects of bifenthrin and its metabolites.
Mecanismo De Acción
The mechanism of action of (Rac)-trans-Bifenthrin-d5 is similar to that of bifenthrin. It acts on the nervous system of insects by binding to voltage-gated sodium channels, causing prolonged depolarization and paralysis. The deuterium labeling does not significantly alter the mechanism but allows for detailed tracking and analysis.
Comparación Con Compuestos Similares
Similar Compounds
Bifenthrin: The non-deuterated form, widely used as an insecticide.
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: A pyrethroid with a similar mode of action but different chemical structure.
Uniqueness
(Rac)-trans-Bifenthrin-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for precise tracking in metabolic and environmental studies, making it a valuable tool for scientists.
Propiedades
Fórmula molecular |
C23H22ClF3O2 |
|---|---|
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1/i4D,5D,6D,8D,9D |
Clave InChI |
OMFRMAHOUUJSGP-LGMXPPGVSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC(=C2C)COC(=O)[C@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |
SMILES canónico |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)



![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)




![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)

